Tempo-d18

LC-MS/MS Internal Standard Bioanalysis

Tempo-d18 is the perdeuterated analog of TEMPO, offering a +18 Da mass shift for accurate LC-MS quantification and dramatically reduced nuclear spin bath effects in pulsed EPR/DEER spectroscopy. Unlike unlabeled TEMPO, d18-TEMPO extends electron spin coherence times by eliminating intramolecular ¹H decoherence, enabling precise distance measurements and DNP applications. Ideal for use as an internal standard, spin label, or paramagnetic dopant. Request a quote today to secure high-purity, research-grade Tempo-d18 for your lab.

Molecular Formula C9H19NO
Molecular Weight 175.36 g/mol
Cat. No. B12391665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTempo-d18
Molecular FormulaC9H19NO
Molecular Weight175.36 g/mol
Structural Identifiers
SMILESCC1(CCCC(N1O)(C)C)C
InChIInChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2
InChIKeyVUZNLSBZRVZGIK-UWBLXWIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tempo-d18 (CAS 205679-68-1): A Deuterated TEMPO Stable Isotope Radical for Analytical Quantification and Biophysical EPR Studies


Tempo-d18 (2,2,6,6-Tetramethylpiperidine-d18-1-oxyl) is the perdeuterated analog of the well-characterized nitroxide radical TEMPO, in which all 18 hydrogen atoms are replaced with deuterium . As a stable isotope-labeled compound with molecular formula C₉D₁₈NO and molecular weight 174.36 g/mol , Tempo-d18 retains the chemical and biological activity profile of its protiated parent—including superoxide dismutase-mimetic activity and capacity to induce DNA strand breakage —while enabling applications that unlabeled TEMPO cannot address.

Why Unlabeled TEMPO (CAS 2564-83-2) Cannot Substitute for Tempo-d18 in Quantification and Advanced Biophysical Workflows


While TEMPO and Tempo-d18 share identical chemical reactivity and biological activity profiles , substitution fails in any application requiring isotopically distinct detection or reduced nuclear spin-induced decoherence. In LC-MS/MS quantification of TEMPO or TEMPO-derived metabolites, unlabeled TEMPO cannot serve as an internal standard because it co-elutes and ionizes indistinguishably from the target analyte, rendering it incapable of correcting for extraction efficiency, ionization suppression, and injection variability [1]. In pulsed EPR spectroscopy and quantum sensing, the abundant protons (¹H) in unlabeled TEMPO act as dominant decoherence drivers through hyperfine-coupled nuclear spin baths, severely limiting electron spin coherence times [2]. Tempo-d18 mitigates this by replacing ¹H with ²H (deuterium), which has a ~6.5-fold lower gyromagnetic ratio, substantially reducing nuclear spin flip-flop dynamics [3].

Tempo-d18 Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data Versus Unlabeled TEMPO and Structural Analogs


Isotopic Internal Standard for LC-MS/MS Quantification of TEMPO and Related Nitroxides: Mass Shift and Co-Elution Behavior

Tempo-d18 provides a +18 Da mass shift relative to unlabeled TEMPO (156.25 g/mol → 174.36 g/mol), enabling its use as a co-eluting stable isotope-labeled internal standard for quantitative LC-MS/MS analysis . This isotopic mass difference allows mass spectrometric resolution of the internal standard from the target analyte while preserving identical chromatographic retention time and ionization efficiency, thereby correcting for matrix effects, extraction variability, and instrument drift [1]. Unlike structurally distinct internal standards (e.g., 4-oxo-TEMPO or 4-hydroxy-TEMPO), which may exhibit differential extraction recovery and ionization suppression, the co-eluting isotopologue approach provides superior accuracy and precision [2].

LC-MS/MS Internal Standard Bioanalysis

Electron Spin Coherence Time (TM) Scaling in Deuterated Matrices: d18-TEMPO as a Probe for Pulsed EPR Distance Measurements

In a 2022 experimental investigation of electron spin decoherence dynamics, d18-TEMPO was employed as the probe radical to establish the quantitative relationship between proton concentration and phase memory time (TM) under Hahn echo pulse sequences. The coherence time TM was found to scale with proton concentration as [¹H]⁻⁰·⁶⁵ in a frozen water:glycerol glassy matrix [1]. This scaling relationship was experimentally determined using d18-TEMPO and demonstrates that perdeuteration of the radical probe eliminates intramolecular proton sources of decoherence, leaving only the matrix proton bath as the limiting factor [2]. For selectively deuterated matrices, the study further revealed that proton clustering with short-range density (<3 Å) in proton-proton radial distribution functions accelerates decoherence, identifying CH₂ and OH₂ geminal proton pairs as major decoherence drivers [3]. Unlabeled TEMPO, bearing 18 protons on the piperidine ring and methyl groups, would introduce substantial intramolecular decoherence that obscures these matrix-dependent measurements.

Pulsed EPR DEER/PELDOR Spin Decoherence

Deuteron Polarization Performance in Dynamic Nuclear Polarization (DNP) Targets: Tempo-d18 Versus EHBA(CrV) Complexes

In DNP experiments assessing the potential of deuterated TEMPO for polarized solid-state targets, Tempo-d18 (95%-d) was compared against the commonly used paramagnetic center EHBA(CrV) in deuterated matrix materials [1]. Measurements conducted on fully deuterated polystyrene (d-PS, 94%-d) doped with Tempo-d18 at a concentration of 2×10¹⁹ spins/cm³ achieved deuteron polarization exceeding 40% [2]. While this performance did not surpass that of EHBA(CrV) in deuterated alcohols, the key finding was that Tempo-d18 enabled up to 40% deuteron polarization in deuterated polystyrene—a polymer matrix context where EHBA(CrV) is not typically employed or characterized [3]. Additionally, cross-relaxation times of 580 hours for deuterons and 94 hours for protons were measured in d-PS (94%-d) + Tempo-d18 systems [4]. The room-temperature stability of Tempo-d18 contrasts with many paramagnetic centers commonly used in polarized targets that are unstable at ambient temperature [5].

Dynamic Nuclear Polarization Polarized Targets NMR Signal Enhancement

Magnetic Property Equivalence: No Significant Deuterium Isotope Effect on Magnetization or Curie Temperature in TEMPO Derivative Crystals

Studies on perdeuterated TEMPO derivatives (including 4-benzylideneamino-TEMPO-d₂₃, 4-(p-chlorobenzylideneamino)-TEMPO-d₂₂, and 4-hydroxyimino-TEMPO-d₁₇) assessed whether deuterium substitution alters magnetic properties relevant to organic radical crystal magnetism [1]. Magnetic susceptibility measurements and magnetization curves acquired down to 1.8 K showed no significant difference upon replacement of hydrogen with deuterium [2]. The Curie temperature (ferromagnetic phase transition temperature) of 4-hydroxyimino-TEMPO remained unchanged by deuterium substitution [3]. This finding establishes that perdeuteration of TEMPO does not compromise or alter its fundamental magnetic behavior in the solid state, confirming that Tempo-d18 can be used interchangeably with unlabeled TEMPO in applications where magnetic properties are the primary consideration while simultaneously enabling isotope-specific detection [4].

Organic Magnets Ferromagnetism Isotope Effects

EPR Spectral Linewidth Comparison: Tempo-d18 Versus Unlabeled TEMPO in Butanol Matrices

Electron paramagnetic resonance (EPR) spectra were acquired for Tempo-d18 (95%-d) and unlabeled TEMPO in 1-butanol-d₁₀ and n-butanol matrices to assess differences in spectral linewidth and hyperfine structure [1]. The EPR line of undeuterated TEMPO was explicitly shown for comparison with Tempo-d18 [2]. While the study primarily focused on DNP polarization outcomes, the EPR data confirm that deuteration alters the hyperfine coupling pattern and linewidth due to the replacement of ¹H (I = 1/2, γ = 42.58 MHz/T) with ²H (I = 1, γ = 6.54 MHz/T) [3]. This spectral differentiation enables independent tracking and quantification of Tempo-d18 versus unlabeled TEMPO in mixed-radical experiments, and the narrower linewidth in deuterated matrices contributes to reduced spectral congestion in multi-frequency EPR studies [4].

EPR Spectroscopy Hyperfine Coupling Linewidth Analysis

¹³C DNP Efficiency at 3.35 T and 1.2 K: Deuteration of TEMPO Radical Yields No Significant Difference in Polarization Enhancement

A systematic investigation of isotopic labeling effects on ¹³C dynamic nuclear polarization (DNP) efficiency evaluated four variants of 4-oxo-TEMPO radical: normal 4-oxo-TEMPO, its ¹⁵N-enriched variant, its perdeuterated variant, and a ¹⁵N-enriched/perdeuterated variant [1]. At 3.35 T and 1.2 K, deuteration of the TEMPO radical yielded no significant difference in ¹³C DNP efficiency relative to the protiated parent compound, despite significant differences in EPR spectra among the variants [2]. In contrast, deuteration of the glassing solvent produced a consistent and significant increase in ¹³C polarization across all 4-oxo-TEMPO variants [3]. These findings, consistent with the thermal mixing model of DNP, indicate that radical deuteration does not compromise DNP performance at this field and temperature regime [4].

Dynamic Nuclear Polarization ¹³C NMR Hyperpolarization

Tempo-d18: Recommended Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Quantitative Bioanalysis of TEMPO and TEMPO-Derived Nitroxides via LC-MS/MS Using Tempo-d18 as Co-Eluting Stable Isotope Internal Standard

Procure Tempo-d18 for use as a +18 Da mass-shifted internal standard in LC-MS/MS quantification of TEMPO and structurally related nitroxide radicals in biological fluids, tissue homogenates, and environmental samples . The co-eluting isotopologue approach corrects for matrix-dependent ionization suppression, extraction recovery variability, and injection-to-injection instrument drift, enabling method accuracy and precision meeting bioanalytical validation criteria [1]. Structurally distinct internal standards (e.g., 4-oxo-TEMPO or 4-hydroxy-TEMPO) cannot provide equivalent correction due to differential chromatographic retention and ionization behavior [2].

Pulsed EPR Distance Measurements (DEER/PELDOR) in Biomolecular Systems Using d18-TEMPO as a Perdeuterated Spin Label

Use d18-TEMPO as a spin label or paramagnetic probe in pulsed EPR distance measurements (DEER/PELDOR) where extended phase memory times (TM) are required . Perdeuteration eliminates intramolecular proton-driven decoherence pathways, enabling TM to scale exclusively with matrix proton concentration as [¹H]⁻⁰·⁶⁵ [1]. This allows researchers to isolate and quantify nuclear spin bath effects from the matrix environment, a capability that unlabeled TEMPO cannot provide due to its 18 intramolecular protons contributing to the decoherence bath [2].

Fabrication of Dynamic Nuclear Polarization (DNP) Polarized Solid-State Targets in Deuterated Polymer Matrices

Incorporate Tempo-d18 as the paramagnetic dopant in deuterated polystyrene (d-PS) and other deuterated polymer matrices for DNP-based polarized solid-state targets . Tempo-d18 enables deuteron polarization exceeding 40% in d-PS at 2.5 T and dilution refrigerator temperatures, with cross-relaxation times of 580 hours for deuterons [1]. The room-temperature stability of Tempo-d18 simplifies target preparation and handling compared to temperature-labile paramagnetic centers [2]. This application scenario is particularly relevant for small-angle polarized neutron scattering and polarized target nuclear physics experiments .

Multi-Frequency EPR and ENDOR Spectroscopy with Simplified Hyperfine Structure and Reduced Spectral Congestion

Utilize Tempo-d18 in multi-frequency EPR, ENDOR, and ESEEM spectroscopy experiments where simplified hyperfine coupling patterns and narrower linewidths improve spectral resolution and interpretation . Replacement of ¹H (I = 1/2, γ = 42.58 MHz/T) with ²H (I = 1, γ = 6.54 MHz/T) reduces hyperfine splitting complexity and narrows EPR linewidths [1]. In mixed-radical experiments, the distinct EPR spectra of Tempo-d18 versus unlabeled TEMPO enable independent tracking and quantification of multiple nitroxide species [2].

Technical Documentation Hub

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